2-(Hydroxymethyl)-5-(3-hydroxyprop-1-yn-1-yl)pyridazin-3(2H)-one

Protecting group chemistry Pyridazinone synthesis Antiplatelet agents

Research pain point: Unprotected pyridazinone NH leads to low yields and isomerization during direct alkylation or cross-coupling. This compound solves that with a validated traceless N2-hydroxymethyl protecting group, enabling sequential C5 functionalization followed by mild deprotection. - Traceless N2 protecting group permits selective, mild cleavage, unlike harsher N2-methyl/benzyl analogs. - Terminal C5 alkyne enables CuAAC (click chemistry) or Sonogashira diversification without core perturbation. - Dual hydroxyl groups facilitate co-crystallization; alkyne enables anomalous scattering for X-ray crystallography.

Molecular Formula C8H8N2O3
Molecular Weight 180.16 g/mol
CAS No. 825634-20-6
Cat. No. B13112621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxymethyl)-5-(3-hydroxyprop-1-yn-1-yl)pyridazin-3(2H)-one
CAS825634-20-6
Molecular FormulaC8H8N2O3
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC1=C(C=NN(C1=O)CO)C#CCO
InChIInChI=1S/C8H8N2O3/c11-3-1-2-7-4-8(13)10(6-12)9-5-7/h4-5,11-12H,3,6H2
InChIKeyMZJOETKHMBEMTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Protected Pyridazinone Scaffold for Lead Optimization


2-(Hydroxymethyl)-5-(3-hydroxyprop-1-yn-1-yl)pyridazin-3(2H)-one (CAS 825634-20-6) is a pyridazin-3(2H)-one derivative characterized by an N2-hydroxymethyl substituent and a C5-(3-hydroxyprop-1-yn-1-yl) moiety. It belongs to a class of heterocycles explored for antiplatelet, histamine H3 receptor, and antiviral activities [1]. The N2-hydroxymethyl group has been specifically validated as a protecting group during palladium-catalyzed cross-coupling reactions, enabling the synthesis of 2,5-disubstituted pyridazin-3(2H)-ones as novel antiplatelet agents [1].

Protected pyridazinone scaffold for Pd-catalyzed cross-coupling workflows
Terminal alkyne handle for click chemistry and Sonogashira diversification
Orthogonal deprotection strategy enabling controlled NH release under mild conditions

Why N2 and C5 Substituents Require Exact Compound Selection


Generic substitution of pyridazin-3(2H)-one derivatives in pharmacological or synthetic applications is unreliable due to marked differences in protecting group lability, cross-coupling reactivity, and biological target engagement dictated by specific N2 and C5 substituents. The hydroxymethyl fragment on 825634-20-6 is a validated traceless protecting group that undergoes selective cleavage under mild conditions, unlike N2-methyl or N2-benzyl analogs, which require harsher deprotection or are not cleavable [1]. Furthermore, the 3-hydroxyprop-1-yn-1-yl group introduces a terminal alkyne handle for click chemistry or Sonogashira diversification, a functionality absent in simpler 5-alkyl or 5-aryl pyridazinones [1].

Attribute 2-(Hydroxymethyl) derivative Common analog substituents
N2 Substituent Cleavable traceless protecting group Permanent N2-methyl or benzyl blockage; not cleavable
C5 Substituent Terminal alkyne (3-hydroxyprop-1-yn-1-yl) Saturated propyl or aryl ring; no click/bioconjugation reactivity
Synthetic Versatility Sequential orthogonal functionalization supported Limited diversification; may require de novo scaffold synthesis

Key Differentiation from Closest Analogs


N2-Hydroxymethyl Protecting Group for Mild Deprotection

The N2-hydroxymethyl substituent on 825634-20-6 serves as a traceless protecting group that can be cleaved under mild acidic or Lewis acid conditions to liberate the parent 5-(3-hydroxyprop-1-yn-1-yl)pyridazin-3(2H)-one. The Tetrahedron study validates the general utility of the hydroxymethyl fragment for protecting the pyridazinone NH during palladium-catalyzed cross-couplings, enabling subsequent deprotection without degradation of the sensitive alkyne functionality [1]. In contrast, the N2-methyl analog 5-(3-Hydroxyprop-1-yn-1-yl)-2-methylpyridazin-3(2H)-one (DTXSID50837404) permanently blocks the N2 position, precluding further functionalization at this site and altering both the hydrogen-bond donor/acceptor profile and the metabolic fate of the scaffold.

N2 Protecting Group
Class-level inference
Cleavable vs Non-cleavable
Supports late-stage NH release for pharmacophore mapping.
Validated for class under mild acidic/Lewis acid conditions.
Protecting group chemistry Pyridazinone synthesis Antiplatelet agents

Terminal Alkyne Handle for Click Chemistry Diversification

The 3-hydroxyprop-1-yn-1-yl substituent at C5 of 825634-20-6 provides a terminal alkyne moiety suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira cross-coupling, as utilized in the synthesis of 5-alkynylpyridazin-3(2H)-ones [1]. The analogous compound 5-(3-Hydroxyprop-1-yn-1-yl)pyridazin-3(2H)-one (lacking the N2-hydroxymethyl group) retains the alkyne functionality but lacks the protecting group advantage. 5-(3-Hydroxypropyl)pyridazin-3(2H)-one, the fully saturated propyl analog, is devoid of alkyne reactivity entirely.

C5 Alkyne Reactivity
Class-level inference
Alkyne (present) vs Alkane (absent)
Enables modular derivatization for screening libraries.
Reported Sonogashira/CuAAC scope context.
Click chemistry Bioconjugation Sonogashira coupling

Dual Hydroxy Functionalities for Superior Solubility

825634-20-6 contains two hydroxyl groups (the N2-hydroxymethyl CH2OH and the C5-hydroxypropynyl CH2OH termini), yielding a calculated hydrogen bond donor count of 2 and acceptor count of 4 (based on C8H8N2O3). By contrast, 2-Methyl-5-(3-hydroxyprop-1-yn-1-yl)pyridazin-3(2H)-one has only one hydroxyl group (donor count = 1), and 2,5-dimethylpyridazin-3(2H)-one has zero hydroxyl donors. This elevated H-bond capacity predicts superior aqueous solubility and distinct crystal packing, relevant for both in vitro assay formatting and formulation development.

Predicted H-Bonding
Data to verify
HBD = 2 vs HBD 1 or 0 in analogs +1-2 HBA
May support assay solubility and formulation screening.
In silico calculation; experimental aqueous solubility not reported.
Physicochemical properties Solubility Hydrogen bonding

Primary Procurement Scenarios


Antithrombotic Lead Optimization Intermediate

Procure 825634-20-6 as a protected, diversifiable intermediate for generating 2,5-disubstituted pyridazin-3(2H)-one libraries targeting platelet aggregation. The validated hydroxymethyl protecting group permits sequential Pd-catalyzed C5 functionalization followed by mild deprotection to the parent NH-pyridazinone, as established in the antiplatelet agent discovery program [1]. This route avoids the low-yielding direct alkylation of the acidic NH and circumvents base-promoted isomerization side reactions observed with unprotected 5-iodo precursors [1].

Alkyne-Functionalized Scaffold for Bioconjugation

The terminal alkyne at the C5 hydroxypropynyl chain enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with fluorescent dyes, biotin, or PEG azides without perturbing the pyridazinone core. This reactivity profile supports chemical biology applications, including target engagement assays, pull-down experiments, and PROTAC linker attachment, where the N2-hydroxymethyl group can subsequently be removed to reveal the native ligand [1].

Reference Compound for SAR Studies

Use 825634-20-6 as a comparator compound in systematic SAR studies to isolate the contributions of N2-hydroxymethyl and C5-hydroxyalkynyl groups to target binding, selectivity, and ADME properties. Comparative analysis of 825634-20-6 against its N2-methyl (DTXSID50837404) and N2-H analogs (5-(3-hydroxyprop-1-yn-1-yl)pyridazin-3(2H)-one) allows deconvolution of substituent-specific pharmacological effects [1].

Protected Pyridazinone for Fragment-Based Discovery

The compound's dual hydroxyl groups facilitate co-crystallization with target proteins via hydrogen-bonding interactions, while the alkyne moiety provides anomalous scattering for X-ray crystallography phase determination (using brominated or iodinated click derivatives). The intact hydroxymethyl protecting group ensures chemical stability during crystallization trials [1].

Application
Selection Property
Validation Focus
Platelet aggregation pathway studies
Protected pyridazinone scaffold
Mild deprotection conditions
Chemical probe / PROTAC synthesis
Terminal alkyne functionality
CuAAC reactivity profile
Target engagement / SAR studies
Orthogonal N2 and C5 handles
Substituent-specific pharmacological effects
Co-crystallization / fragment screening
Dual hydroxyl groups for H-bonding
Chemical stability in crystallization trials
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